molecular formula C15H20BrClN2O B8787799 2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one;hydrochloride CAS No. 832710-56-2

2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one;hydrochloride

Cat. No.: B8787799
CAS No.: 832710-56-2
M. Wt: 359.69 g/mol
InChI Key: SVMKXVQXVILXCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one;hydrochloride is a chemical compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential as a kinase inhibitor, particularly targeting receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway, a form of programmed cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Diazaspiro[4.5]decan-1-one derivatives typically involves the introduction of spirocyclic scaffolds. One common method includes the reaction of appropriate amines with cyclic ketones under controlled conditions to form the spirocyclic core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in inhibiting RIPK1, which is involved in necroptosis, a form of programmed cell death.

    Medicine: Potential therapeutic agent for treating inflammatory diseases and cancer by inhibiting necroptosis.

    Industry: Used in the development of new pharmaceuticals and chemical products

Mechanism of Action

The compound exerts its effects by inhibiting the kinase activity of RIPK1, thereby blocking the activation of the necroptosis pathway. This inhibition prevents the formation of necrosomes, which are essential for the execution of necroptosis. By targeting RIPK1, the compound can reduce inflammation and cell death associated with various diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one;hydrochloride is unique due to its specific substitution pattern and its potent inhibitory activity against RIPK1. This makes it a valuable lead compound for developing new therapeutic agents targeting necroptosis .

Properties

CAS No.

832710-56-2

Molecular Formula

C15H20BrClN2O

Molecular Weight

359.69 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one;hydrochloride

InChI

InChI=1S/C15H19BrN2O.ClH/c16-13-3-1-12(2-4-13)11-18-10-7-15(14(18)19)5-8-17-9-6-15;/h1-4,17H,5-11H2;1H

InChI Key

SVMKXVQXVILXCN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CCN(C2=O)CC3=CC=C(C=C3)Br.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 4.62 g of crude 2-(4-bromobenzyl)-1-oxo-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester from preparation 1 were added 50 mL of 4N solution of dioxane/HCl. The reaction mixture was agitated 15 minutes at room temperature and 3.05 g (77.8%) of 2-(4-bromobenzyl)-2,8-diaza-spiro[4.5]decan-1-one hydrochloride was collected, as a colorless solid, after filtration and subsequent wash steps with diethyl ether.
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